2-bromo-1H-pyrrolo[2,3-c]pyridine
Overview
Description
2-Bromo-1H-pyrrolo[2,3-c]pyridine is a heterocyclic compound that contains both pyrrole and pyridine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals .
Mechanism of Action
Target of Action
2-Bromo-1H-pyrrolo[2,3-c]pyridine is a nitrogen-containing heterocyclic compound . It has been found to have high inhibition on TNIK , a kinase that plays a crucial role in various types of tumors . Therefore, TNIK can be considered as a primary target of this compound.
Mode of Action
The compound interacts with its target, TNIK, by inhibiting its activity . This inhibition disrupts the normal function of TNIK, leading to changes in the cellular processes that TNIK is involved in .
Biochemical Pathways
The inhibition of TNIK by this compound affects the FGFR signaling pathway . This pathway regulates organ development, cell proliferation and migration, angiogenesis, and other processes . Abnormal activation of this pathway is associated with the progression and development of several cancers .
Pharmacokinetics
Related compounds with the 1h-pyrrolo[2,3-b]pyridine scaffold have been found to have favorable oral pharmacokinetic profiles , suggesting that this compound might have similar properties.
Result of Action
The inhibition of TNIK by this compound leads to changes in the cellular processes that TNIK is involved in . For example, it has been found to inhibit cell proliferation and induce apoptosis in breast cancer cells . It also significantly inhibits the migration and invasion of these cells .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s hydrophobic properties can affect its analgesic properties . .
Biochemical Analysis
Biochemical Properties
2-Bromo-1H-pyrrolo[2,3-c]pyridine plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes and proteins. It has been shown to interact with fibroblast growth factor receptors (FGFRs), which are involved in various cellular processes such as cell proliferation, differentiation, and migration . The compound exhibits potent inhibitory activity against FGFR1, FGFR2, and FGFR3, with IC50 values in the nanomolar range . These interactions are primarily mediated through binding to the ATP-binding site of the receptors, leading to the inhibition of downstream signaling pathways.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to inhibit the proliferation of cancer cells, induce apoptosis, and reduce cell migration and invasion . In breast cancer cell lines, the compound significantly inhibits cell growth and induces cell cycle arrest at the G2/M phase . Additionally, it disrupts cell signaling pathways such as the RAS-MEK-ERK and PI3K-Akt pathways, which are critical for cell survival and proliferation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through direct binding to target proteins and enzymes. The compound binds to the ATP-binding site of FGFRs, preventing the phosphorylation and activation of the receptors . This inhibition leads to the suppression of downstream signaling pathways, ultimately resulting in reduced cell proliferation and increased apoptosis. The compound also interacts with other biomolecules, such as tubulin, disrupting microtubule dynamics and further contributing to its anticancer effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time points. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have shown that continuous exposure to the compound leads to sustained inhibition of cell proliferation and increased apoptosis in cancer cell lines . The compound’s effects may vary depending on the specific cell type and experimental conditions.
Dosage Effects in Animal Models
The effects of this compound in animal models have been investigated to determine its therapeutic potential and safety profile. In dose-dependent studies, the compound exhibits significant anticancer activity at various dosages, with higher doses leading to more pronounced effects . At very high doses, toxic effects such as weight loss and organ toxicity have been observed . These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites may exhibit different biological activities and contribute to the overall effects of the compound. Additionally, the compound’s interactions with metabolic enzymes can influence metabolic flux and alter metabolite levels in cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through passive diffusion and active transport mechanisms . Once inside the cells, it can bind to various intracellular proteins, influencing its localization and accumulation. The compound’s distribution within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with target proteins and enzymes . It can also accumulate in specific organelles, such as the mitochondria and endoplasmic reticulum, depending on the presence of targeting signals and post-translational modifications . These localization patterns are essential for the compound’s ability to modulate cellular processes and exert its biochemical effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-1H-pyrrolo[2,3-c]pyridine typically involves the cyclization of appropriately substituted pyridine derivatives. One common method involves the palladium-mediated Sonogashira coupling of 4-amino-2-bromo-5-iodopyridine, followed by base-mediated cyclization . Another method includes the use of transition-metal-free strategies, such as the cross-coupling of pyrrole rings with acyl (bromo)acetylenes .
Industrial Production Methods
Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. These methods may include the use of continuous flow reactors and optimized reaction conditions to facilitate large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1H-pyrrolo[2,3-c]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, bases such as potassium carbonate for cyclization, and oxidizing agents like hydrogen peroxide for oxidation reactions .
Major Products
The major products formed from these reactions include various substituted pyrrolopyridines, which can be further functionalized for use in medicinal chemistry .
Scientific Research Applications
2-Bromo-1H-pyrrolo[2,3-c]pyridine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor modulators.
Comparison with Similar Compounds
Similar Compounds
1H-pyrrolo[3,2-c]pyridine: Similar in structure but differs in the position of the nitrogen atom in the pyridine ring.
3-Bromo-1H-pyrrolo[2,3-b]pyridine: Another brominated pyrrolopyridine with different substitution patterns.
1H-pyrrolo[3,4-c]pyridine: Contains a different arrangement of the pyrrole and pyridine rings.
Uniqueness
2-Bromo-1H-pyrrolo[2,3-c]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its bromine atom allows for further functionalization, making it a versatile intermediate in synthetic chemistry .
Properties
IUPAC Name |
2-bromo-1H-pyrrolo[2,3-c]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2/c8-7-3-5-1-2-9-4-6(5)10-7/h1-4,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICMHSGZQLSJRPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1C=C(N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80617155 | |
Record name | 2-Bromo-1H-pyrrolo[2,3-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80617155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885272-38-8 | |
Record name | 2-Bromo-1H-pyrrolo[2,3-c]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=885272-38-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-1H-pyrrolo[2,3-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80617155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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